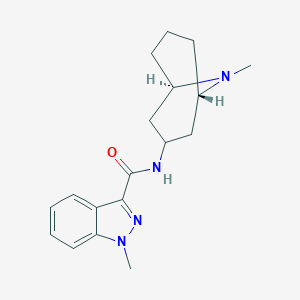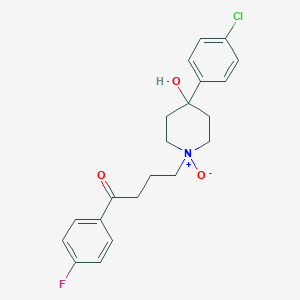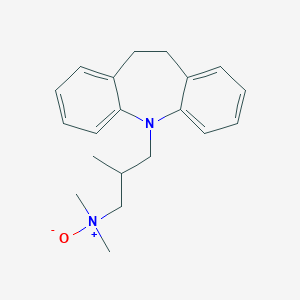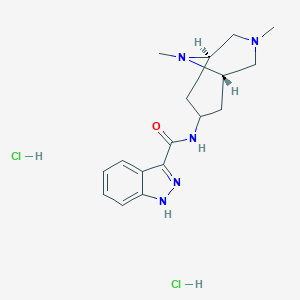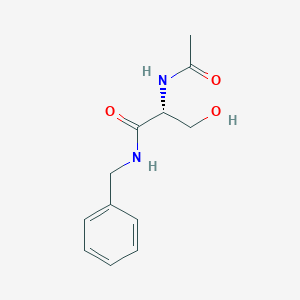![molecular formula [C12H14O12 . 2 Na]n B196040 D-Galacturonic acid, sodium salt (1:1) CAS No. 14984-39-5](/img/structure/B196040.png)
D-Galacturonic acid, sodium salt (1:1)
Overview
Description
Molecular Structure Analysis
The molecular formula of D-Galacturonic acid, sodium salt (1:1) is C6H9NaO7 . Its structure is sometimes displayed in an open, linear form, with a carboxylic acid group on one end of the chain and an aldehyde on the other .Physical and Chemical Properties Analysis
D-Galacturonic acid, sodium salt (1:1) has a molecular weight of 216.12 . It is often found in the form of a powder or crystals .Scientific Research Applications
Biomaterial Applications
D-Galacturonic acid, a primary constituent of pectin, finds extensive applications in the field of biomaterials, particularly in the development of pectin-based polymers. These materials are celebrated for their non-toxic, biocompatible, and biodegradable properties, making them ideal for a plethora of industrial, pharmaceutical, and medical applications. The versatility of pectin is highlighted through its applications in drug delivery, tissue engineering, and as stabilizing agents in food packaging and cosmetics. By modifying and enhancing the properties of pectin through derivatives, blends, and composites, its application scope significantly broadens, showcasing its potential in creating innovative biomaterial solutions (Noreen et al., 2017).
Food Safety and Microbial Inhibition
In the realm of food science and safety, sodium salts, including those derived from galacturonic acid, are pivotal in preserving food quality and safety. Sodium chloride, for instance, is instrumental in inhibiting the growth of pathogenic microorganisms in various food systems, thereby ensuring food safety. Other sodium salts derived from galacturonic acid components, such as sodium lactate and sodium diacetate, are utilized extensively to prevent spoilage and microbial growth in ready-to-eat meats, highlighting their critical role in maintaining the microbial food safety and quality (Taormina, 2010).
Pectin-Cation Interactions
The structural properties of pectin, including those related to its galacturonic acid units, significantly influence its interactions with divalent cations. These interactions not only define the gelling capacity of pectin in food products but also its effectiveness as a biosorbent in wastewater treatment. Understanding how structural variability in pectin affects its cation-binding capacity can lead to targeted modifications to enhance specific functionalities, such as optimizing gelling properties without compromising nutritional value (Celus et al., 2018).
Environmental and Health Applications
Galacturonic acid-rich fractions from pectin not only contribute to food texture and stability but also possess health-promoting properties. These fractions act as dietary fibers and potential prebiotics, showcasing a broader impact on health beyond their traditional applications. Systematic studies are essential to further elucidate the effects of their chemical structure on health, opening avenues for their rational use in functional foods and potentially in medical applications to promote gut health and immunity (Gerschenson, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
D-Galacturonic acid, sodium salt (1:1), also known as sodium galacturonate, is a sugar acid sodium salt preparation It’s known that d-galacturonic acid is a main constituent of pectin, a naturally abundant compound in plant tissues .
Mode of Action
It’s known that d-galacturonic acid is involved in various biochemical processes, particularly in the metabolism of carbohydrates .
Biochemical Pathways
D-Galacturonic acid is a key component in the catabolism of pectin, a plant cell wall polysaccharide . It’s involved in various biochemical pathways, including the Embden-Meyerhof-Parnas pathway (EMP), the phosphoketolase pathway (PKP), and acid fermentation . These pathways are crucial for the conversion of D-Galacturonic acid into useful products in microbial organisms .
Pharmacokinetics
It’s known that the compound is highly water-soluble , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
It’s known that d-galacturonic acid plays a significant role in the metabolism of carbohydrates and the breakdown of pectin in microbial organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium galacturonate. For instance, the compound’s high water solubility suggests that it could be easily transported and metabolized in aqueous environments.
Biochemical Analysis
Biochemical Properties
Sodium galacturonate participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzymes endo- and exopolygalacturonase and gluconase . These interactions are crucial for the metabolism of D-galacturonic acid in microorganisms .
Cellular Effects
The effects of sodium galacturonate on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to enhance the production of proline and hydroxyproline, which could aid in bone tissue formation .
Molecular Mechanism
Sodium galacturonate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is involved in the synthesis of L-ascorbic acid (vitamin C) through the D-galacturonic acid pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium galacturonate can change over time. It has been observed that the product’s selectivity slightly dropped from >99 mol% in batch (controlled pH) to 94 mol% in packed bed (uncontrolled pH) . This indicates the compound’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
Sodium galacturonate is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . For instance, it is a critical component of the D-galacturonic acid pathway, which leads to the synthesis of L-ascorbic acid .
Properties
IUPAC Name |
sodium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4+,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFHGZLVUQBPMA-RMTXHFLUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14984-39-5 | |
| Record name | Sodium galacturonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM GALACTURONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NBJ9PP7XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does the stability of sodium galacturonate compare to D-galacturonic acid under subcritical water conditions?
A1: Sodium galacturonate degrades more easily than D-galacturonic acid in subcritical water. [] While both compounds show increasing degradation rates with rising temperatures, the kinetic behavior differs. D-galacturonic acid follows first-order kinetics, whereas sodium galacturonate degradation is better described by the Weibull equation. [] This suggests a more complex degradation mechanism for the salt form.
Q2: Can you describe the coordination behavior of sodium galacturonate with divalent cations like calcium?
A2: Crystallographic studies of calcium sodium galacturonate hexahydrate reveal that each calcium ion coordinates with three galacturonate anions and three water molecules. [, ] This coordination occurs within a nine-coordinate trigonal prism arrangement. The carboxylate oxygen and the oxygen function on the α-carbon atom of the sugar ring are the primary sites of interaction with the calcium ion. [, ] This suggests a preference for an eclipsed or near-eclipsed conformation of these oxygen atoms for optimal binding.
Q3: What are the implications of sodium galacturonate's coordination with cations for biological systems?
A3: The observed coordination behavior of sodium galacturonate with calcium ions suggests a broader trend in how sugar anions interact with divalent cations, particularly calcium, which is essential in biological systems. [, ] This interaction likely plays a crucial role in various biological processes involving calcium signaling and the structural integrity of tissues containing pectin, a complex polysaccharide rich in galacturonic acid units. Further research on solution-phase behavior is needed to confirm if the eclipsed conformation observed in the crystal structure holds true in biological environments. [, ]
Q4: How does the presence of different cations affect the binding affinity of sodium galacturonate in solution?
A4: Nuclear magnetic resonance (NMR) studies using Na-23 nuclei have provided insights into the relative binding affinities of different cations to sodium galacturonate (NaGAL). [] The results indicate that divalent cations, specifically calcium (Ca2+) and magnesium (Mg2+), exhibit stronger binding affinities to NaGAL compared to monovalent cations like sodium (Na+) and potassium (K+). [] This difference in binding strength highlights the significant influence of cation charge density on interactions with polyanionic species like sodium galacturonate.
Q5: Can sodium galacturonate be used as a starting material for the synthesis of other valuable chemicals?
A5: Yes, sodium galacturonate can be oxidized to disodium galactarate, a valuable chemical, using a gold catalyst. [] This reaction can be performed in both batch and continuous flow reactors. While continuous flow reactors offer significantly higher productivity due to enhanced oxygen mass transfer, they might result in slightly lower product selectivity compared to batch reactors. [] This highlights the importance of reactor design and optimization for achieving desired product yields and selectivities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



